1-isopropyl-3-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research
Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are at the forefront of modern chemical inquiry. Their widespread importance stems from their versatile applications, which are deeply rooted in their unique structural and electronic properties. In the pharmaceutical arena, the pyrazole scaffold is a privileged structure, found in a multitude of approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com This has spurred extensive research into the synthesis and functionalization of novel pyrazole-containing molecules with enhanced therapeutic potential. nih.govresearchgate.netnih.gov
Beyond medicine, pyrazole derivatives are integral to the development of advanced materials. Their ability to form stable complexes with a variety of metal ions makes them valuable ligands in coordination chemistry and catalysis. nih.gov Furthermore, the incorporation of pyrazole units into organic molecules can modulate their photophysical properties, leading to applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com The agricultural sector also benefits from pyrazole chemistry, with numerous derivatives being developed as potent herbicides and insecticides. researchgate.netmdpi.com
The sheer volume and diversity of research publications dedicated to pyrazole chemistry underscore its profound impact on scientific advancement. nih.govresearchgate.netmdpi.com The continuous exploration of new synthetic methodologies and the investigation of their structure-activity relationships ensure that pyrazoles will remain a vibrant and fruitful area of research for the foreseeable future.
The Unique Role of the Pyrazole Ring System in Heterocyclic Chemistry
The pyrazole ring possesses a unique combination of features that distinguishes it within the broader family of heterocyclic compounds. nih.gov Its aromatic nature, arising from a six-pi electron system distributed over the five-membered ring, imparts significant stability. nih.gov This aromaticity also dictates its reactivity, with the ring being susceptible to electrophilic substitution, primarily at the C4 position. nih.gov
A key characteristic of the pyrazole ring is the presence of two nitrogen atoms with distinct electronic environments. The "pyrrole-like" nitrogen is capable of donating a hydrogen bond, while the "pyridine-like" nitrogen can act as a hydrogen bond acceptor. nih.gov This dual functionality allows for a wide range of intermolecular interactions, which is crucial for the binding of pyrazole-containing molecules to biological targets. nih.gov
Furthermore, the pyrazole nucleus is relatively stable to metabolic degradation compared to other heterocycles like imidazole (B134444) or oxazole, which enhances the pharmacokinetic profiles of pyrazole-based drugs. nih.gov The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of its steric and electronic properties, enabling the rational design of molecules with specific functions. nih.gov This synthetic tractability, coupled with its inherent stability and versatile binding capabilities, solidifies the pyrazole ring's status as a uniquely valuable building block in the construction of complex and functional molecules. nih.govmdpi.com
Specific Focus: 1-isopropyl-3-methyl-1H-pyrazole as a Key Scaffold for Advanced Studies
Within the vast family of pyrazole derivatives, this compound has emerged as a particularly interesting and synthetically useful scaffold. The presence of the isopropyl group at the N1 position and the methyl group at the C3 position introduces specific steric and electronic features that influence its reactivity and potential applications.
The synthesis of this specific pyrazole can be achieved through various established methods for pyrazole ring formation, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com For instance, the reaction of isopropylhydrazine with a suitably substituted diketone would be a common route.
The strategic placement of the isopropyl and methyl groups on the pyrazole core makes this compound a valuable intermediate in the synthesis of more complex molecules. For example, it serves as a precursor for the preparation of derivatives with applications in medicinal chemistry and materials science. evitachem.comevitachem.comacs.org The subsequent sections of this article will delve deeper into the specific synthetic routes, chemical properties, and diverse applications of this important pyrazole derivative.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFOKFFWKPBELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Isopropyl 3 Methyl 1h Pyrazole and Its Analogues
Conventional Synthetic Routes to 1H-Pyrazoles with N1-Isopropyl and C3-Methyl Substitution Patterns
The cornerstone of pyrazole (B372694) synthesis has traditionally been the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis. jk-sci.combeilstein-journals.org For the target molecule, 1-isopropyl-3-methyl-1H-pyrazole, this involves the reaction of isopropylhydrazine with a 1,3-dicarbonyl compound that can provide the C3-methyl group, such as acetylacetone (B45752) (2,4-pentanedione). mdpi.com
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com A significant challenge in this approach is controlling the regioselectivity, as the reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can potentially lead to two isomeric pyrazole products.
Another conventional approach involves the reaction of α,β-unsaturated carbonyl compounds, specifically those containing a potential leaving group, with isopropylhydrazine. For instance, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) has been used with methylhydrazine to create a mixture of trifluoromethyl-substituted pyrazoles, illustrating a pathway that could be adapted for non-fluorinated analogues. enamine.net
These classical methods, while foundational, often require harsh conditions and can suffer from a lack of regioselectivity, prompting the development of more refined strategies. researchgate.net
Regioselective Introduction of Substituents onto the Pyrazole Core
Achieving the specific 1-isopropyl-3-methyl substitution pattern with high precision requires sophisticated regioselective strategies. This involves carefully controlling the introduction of the isopropyl group onto the pyrazole nitrogen and the placement of the methyl group at the C3 position.
The regioselective alkylation of the pyrazole ring is a significant synthetic hurdle because the two nitrogen atoms (N1 and N2) have comparable reactivity, which can result in hard-to-separate isomeric mixtures. nih.gov
A direct and common method is the N-alkylation of a pre-synthesized 3-methyl-1H-pyrazole with an isopropylating agent like isopropyl bromide. The regiochemical outcome of this reaction is highly dependent on the reaction conditions. The use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a typical protocol. researchgate.net The choice of base and solvent can influence the ratio of N1 to N2 alkylated products, often through a complex interplay of steric and electronic effects.
Modern advancements have led to highly selective methods. For example, catalyst-free Michael addition reactions have been designed to achieve excellent regioselectivity (N1/N2 > 99.9:1) for N1-alkylation. researchgate.netscite.ai Furthermore, biocatalysis offers a cutting-edge solution. Engineered enzymes have been developed that can utilize simple haloalkanes, including isopropyl halides, to perform N-alkylation with near-perfect regioselectivity (>99%), representing a significant step forward in controlling pyrazole functionalization. nih.gov
Table 1: Comparison of N1-Isopropylation Strategies
| Method | Reagents/Catalyst | Selectivity | Advantages | Disadvantages |
| Classical Alkylation | 3-methyl-1H-pyrazole, Isopropyl bromide, K₂CO₃/DMF | Variable, often mixture of isomers | Readily available reagents | Poor regioselectivity, separation required |
| Michael Addition | Activated pyrazole, Michael acceptor | High (N1/N2 > 99.9:1) scite.ai | Catalyst-free, high selectivity | Requires specific activated substrates |
| Enzymatic Alkylation | Engineered methyltransferase, Isopropyl halide | Excellent (>99%) nih.gov | Unprecedented regioselectivity, mild conditions | Requires specialized enzymes |
The most straightforward way to ensure the C3-methyl substitution is to incorporate it from the beginning of the synthesis. This is typically achieved by using a starting material that already contains the required methyl group in the correct position. The Knorr synthesis, for example, can utilize acetylacetone or ethyl acetoacetate (B1235776), which directly provide the C3-methyl group to the resulting pyrazole ring. beilstein-journals.orgnih.gov
Flexible synthetic routes have been developed that allow for the installation of various substituents at the C3 and C5 positions. One such method begins with protected alkynols, which are coupled with an acid chloride (e.g., acetyl chloride for the methyl group) to form an alkynyl ketone. Subsequent reaction with hydrazine forms the pyrazole nucleus, which can then be N-alkylated. nih.gov
Direct C-H functionalization of the pyrazole ring at the C3 position is more challenging but represents an area of active research. Transition-metal-catalyzed reactions are being explored to directly install alkyl groups onto the pyrazole core, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.org A recently reported method for the regioselective synthesis of C3-hydroxyarylated pyrazoles, while not a methylation, demonstrates the progress in achieving selective C3 functionalization on the pyrazole ring. nih.govacs.org
While the core structure is this compound, functionalization at the C4 position is often desired for creating diverse analogues. The C4 position of the pyrazole ring can be functionalized through various methods.
Transition-metal-catalyzed C-H activation is a powerful tool for introducing substituents directly onto the C4 position. rsc.org Alternatively, classical electrophilic substitution reactions can be employed. The Vilsmeier-Haack reaction, for example, uses a mixture of phosphorus oxychloride (POCl₃) and DMF to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. mdpi.com This aldehyde functionality serves as a versatile handle for further chemical transformations.
Halogenation, such as bromination using N-bromosuccinimide (NBS), can introduce a bromine atom at the C4 position. mdpi.com This halogenated pyrazole can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of carbon-based substituents.
Catalytic and Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for pyrazole synthesis. nih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.netthieme-connect.com
Key green strategies include:
Aqueous Synthesis: Performing reactions in water, often termed "on water" conditions, eliminates the need for volatile organic solvents. rsc.org
Catalysis: The use of catalysts, especially those that are recyclable, can significantly improve the efficiency and environmental impact of a reaction. Ruthenium-catalyzed hydrogen transfer reactions, for instance, allow for pyrazole synthesis from 1,3-diols and hydrazines. acs.org Lewis acids like aluminum chloride (AlCl₃) have been used to catalyze one-pot pyrazole syntheses in environmentally benign solvents like aqueous ethanol (B145695). researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times and improve yields, contributing to a more efficient process. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together, represents the pinnacle of green chemistry by completely eliminating solvent waste. researchgate.net
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Approach | Example | Benefit |
| Aqueous Media | Cyclization of diketones with semicarbazide (B1199961) hydrochloride "on water". rsc.org | Eliminates toxic organic solvents. |
| Heterogeneous Catalysis | Use of magnetic nano-catalysts for multicomponent reactions. researchgate.net | Easy catalyst recovery and reuse. |
| Alternative Energy | Microwave-assisted Paal-Knorr reaction. jk-sci.com | Reduced reaction time, increased efficiency. |
| Solvent-Free | Synthesis of NH-pyrazoles by grinding reactants. researchgate.net | No solvent waste, simplified workup. |
Advanced Multicomponent Reactions Leading to this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of simplicity, time, and resource efficiency. researchgate.net
For the synthesis of substituted pyrazoles, various MCRs have been developed. A typical four-component reaction might involve an aldehyde, a hydrazine, a β-ketoester (like ethyl acetoacetate to provide the C3-methyl group), and a nitrile (like malononitrile). researchgate.netnih.gov By selecting isopropylhydrazine as the hydrazine component, this strategy could be adapted to produce highly functionalized this compound derivatives in a single, convergent step.
The power of MCRs lies in their ability to rapidly generate molecular diversity. By systematically varying each of the starting components, large libraries of pyrazole derivatives can be synthesized for applications in drug discovery and materials science. researchgate.net These reactions are often catalyzed and can be performed under green conditions, further enhancing their appeal. researchgate.netresearchgate.net For example, a three-component reaction of an aldehyde, phenylhydrazine, and malononitrile (B47326) can be catalyzed by AlCl₃ in aqueous ethanol to produce functionalized pyrazoles in high yields and short reaction times. researchgate.net
Molecular Structure, Conformation, and Tautomeric Phenomena
Theoretical and Experimental Elucidation of 1H-Pyrazole Ring Geometry
The geometry of the 1H-pyrazole ring is a subject of extensive study, employing both theoretical calculations and experimental methods like X-ray crystallography and NMR spectroscopy. nih.govkfupm.edu.sa In its unsubstituted form, the pyrazole (B372694) ring is planar. The introduction of substituents, such as the isopropyl and methyl groups in 1-isopropyl-3-methyl-1H-pyrazole, can induce minor deviations from planarity.
Theoretical studies, often utilizing Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and electronic distribution within the ring. nih.govrsc.org These calculations are frequently corroborated by experimental data, which show a high degree of agreement. rsc.org For instance, X-ray diffraction studies on pyrazole derivatives have elucidated the precise spatial arrangement of atoms and the influence of intermolecular forces, such as hydrogen bonding, in the solid state. researchgate.net In the case of this compound, the N-substitution with an isopropyl group fixes the tautomeric form, simplifying the structural analysis compared to its NH-unsubstituted counterparts.
Conformational Analysis of the Isopropyl and Methyl Substituents
The isopropyl and methyl groups attached to the pyrazole ring are not static; they can rotate around the single bonds connecting them to the ring. The conformational preferences of these substituents are influenced by steric hindrance and electronic effects.
The isopropyl group, being bulkier than the methyl group, will adopt a conformation that minimizes steric interactions with the adjacent atoms on the pyrazole ring. This often means the hydrogen on the isopropyl's tertiary carbon will orient itself to reduce clashes with the ring. The methyl group at the 3-position experiences less steric hindrance and has relatively free rotation. Computational models can predict the most stable conformations by calculating the energy associated with different rotational angles. These analyses are crucial for understanding how the molecule interacts with its environment and other molecules.
Investigations into Annular Prototropic Tautomerism of Pyrazoles
Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.govencyclopedia.pub This results in the existence of two or more tautomeric forms that are in equilibrium. Although this compound itself does not exhibit this tautomerism due to the fixed isopropyl group on one of the nitrogen atoms, understanding this phenomenon in the parent 3-methyl-1H-pyrazole is crucial for contextualizing its chemistry.
Characterization of Tautomeric Forms (e.g., 3-methyl vs. 5-methyl)
For an N-unsubstituted pyrazole with a methyl group at position 3, two tautomeric forms can exist: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. nih.gov These tautomers are distinct chemical species and can be identified and characterized using spectroscopic techniques, particularly NMR. nih.govcdnsciencepub.com In solution, the rapid interconversion between these tautomers often leads to time-averaged signals in NMR spectra. mdpi.com However, under specific conditions, such as low temperatures, the individual tautomers can be observed. fu-berlin.de In the solid state, the tautomerism is typically frozen, allowing for the characterization of a single tautomeric form by methods like X-ray crystallography and solid-state NMR. cdnsciencepub.comnih.gov
Influence of Substituent Electronic and Steric Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium is significantly influenced by the electronic and steric properties of the substituents on the pyrazole ring. nih.gov Electron-donating groups, such as alkyl groups, and electron-withdrawing groups can shift the equilibrium towards one tautomer over the other. nih.govmdpi.com For instance, studies on 3(5)-substituted pyrazoles have shown that the nature of the substituent plays a crucial role in determining the predominant tautomer. nih.gov Theoretical calculations have been employed to quantify the energy differences between tautomers, revealing that even small changes in substituent patterns can have a considerable impact on their relative stabilities. nih.gov
Solvent Effects on Tautomeric Preferences
The solvent in which a pyrazole is dissolved can have a profound effect on the tautomeric equilibrium. nih.govencyclopedia.pub Polar solvents can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. nih.gov For example, in nonpolar solvents, pyrazoles tend to form self-associated dimers or oligomers through hydrogen bonds. mdpi.com In contrast, in polar acceptor solvents like DMSO, these intermolecular hydrogen bonds are broken in favor of interactions with the solvent molecules. mdpi.com The dielectric constant of the medium is another important factor that can modulate the tautomeric equilibrium. nih.gov Studies have shown that increasing solvent polarity can lead to shifts in the tautomeric ratio. acs.org
Stereochemical Considerations in this compound-containing Systems
For example, in systems like cis-1-isopropyl-3-methylcyclohexane, the spatial arrangement of the isopropyl and methyl groups determines the most stable chair conformation, with the bulkier isopropyl group preferring an equatorial position to minimize steric strain. pearson.com Similar principles apply when the this compound unit is part of a larger, flexible molecule. Understanding these stereochemical aspects is vital for designing molecules with specific three-dimensional structures and properties.
Reactivity Profiles and Chemical Transformations
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of two nitrogen atoms in the ring influences the electron density distribution, directing incoming electrophiles to specific positions. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which possesses the highest electron density. This is a well-established reactivity pattern for pyrazole and its derivatives. chemistrysteps.comorganic-chemistry.org
For 1,3-dialkyl-substituted pyrazoles such as 1-isopropyl-3-methyl-1H-pyrazole, electrophilic substitution is highly regioselective, with the incoming electrophile almost exclusively attacking the C4 position. This is due to the combined directing effects of the two nitrogen atoms and the alkyl substituents.
Common electrophilic aromatic substitution reactions that demonstrate this C4-regioselectivity include:
Halogenation: The reaction of pyrazoles with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine typically results in the formation of the 4-halo-pyrazole derivative. nih.govwikipedia.org For instance, the halogenation of 1,3-dialkylpyrazoles proceeds smoothly to yield the corresponding 4-halogenated products.
Nitration: Nitration of pyrazoles, usually carried out with a mixture of nitric acid and sulfuric acid, also occurs at the C4 position to yield 4-nitropyrazole derivatives. rsc.org The regioselectivity is governed by the electronic properties of the pyrazole ring.
Sulfonation: Treatment of pyrazoles with fuming sulfuric acid leads to the introduction of a sulfonic acid group at the C4 position.
Vilsmeier-Haack Formylation: This reaction, which uses a Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride), is a mild method for the formylation of electron-rich aromatic rings. In pyrazoles, formylation occurs regioselectively at the C4 position to produce 4-formylpyrazole derivatives. wikipedia.orgwikipedia.org This reaction is a versatile method for introducing a carbonyl group, which can then be used for further synthetic transformations. rsc.org
| Electrophilic Reagent | Product of Reaction with this compound |
| N-Bromosuccinimide (NBS) | 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole |
| Nitric Acid/Sulfuric Acid | 1-isopropyl-3-methyl-4-nitro-1H-pyrazole |
| Fuming Sulfuric Acid | This compound-4-sulfonic acid |
| DMF/POCl₃ (Vilsmeier Reagent) | This compound-4-carbaldehyde |
Nucleophilic Reactivity at Nitrogen Centers
The pyrazole ring contains two nitrogen atoms with different electronic environments. The N1 nitrogen, bearing the isopropyl group in this compound, is considered a "pyrrole-like" nitrogen, while the N2 nitrogen is "pyridine-like." The lone pair of electrons on the N2 nitrogen is more available for reaction with electrophiles, making it the primary site for nucleophilic attack.
This nucleophilic character allows for reactions such as:
Alkylation and Quaternization: The N2 nitrogen can be alkylated by reacting the pyrazole with an alkyl halide. This reaction leads to the formation of a pyrazolium (B1228807) salt, where the N2 nitrogen becomes quaternized. For example, reaction with methyl iodide would yield 1-isopropyl-2,3-dimethyl-1H-pyrazol-2-ium iodide. The quaternization of pyrazoles can be influenced by steric factors and the nature of the alkylating agent. researchgate.net
Transformations Involving the Isopropyl and Methyl Substituents
Direct transformations of the isopropyl and methyl groups on the pyrazole ring are less common compared to reactions on the heterocyclic core, as the pyrazole ring itself is generally more reactive. However, under specific conditions, these alkyl substituents can undergo reactions.
Oxidation: Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid. However, the pyrazole ring is relatively stable to oxidation, and harsh conditions might be required, which could also lead to degradation of the ring. organic-chemistry.org
Side-Chain Halogenation: While electrophilic halogenation occurs preferentially on the pyrazole ring, free-radical halogenation under UV light or with radical initiators could potentially lead to the substitution of hydrogen atoms on the isopropyl or methyl groups. However, such reactions can often lead to a mixture of products and may lack selectivity.
Cycloaddition Reactions and Heterocyclic Annulation involving Pyrazole Moieties
The pyrazole ring can participate in cycloaddition reactions, acting as either a diene or a dipolarophile, depending on the reaction partner. These reactions are valuable for the synthesis of fused heterocyclic systems.
Diels-Alder Reaction: While pyrazole itself is aromatic and a reluctant diene, certain pyrazole derivatives can undergo Diels-Alder reactions. masterorganicchemistry.com The reactivity can be influenced by the substituents on the ring. The [4+2] cycloaddition of a diene to an activated pyrazole derivative can lead to the formation of a new six-membered ring fused to the pyrazole core.
1,3-Dipolar Cycloaddition: Pyrazoles can also be synthesized via 1,3-dipolar cycloaddition reactions, for example, between a nitrile imine and an alkyne. rsc.orgnih.gov Furthermore, existing pyrazole derivatives can be functionalized to contain dipolarophilic or dipolar moieties, enabling them to participate in cycloaddition reactions to build more complex heterocyclic structures. researchgate.net
Heterocyclic Annulation: The functional groups on the pyrazole ring can be utilized to build fused heterocyclic systems. For example, a 4-formylpyrazole, obtained from the Vilsmeier-Haack reaction, can be a precursor for the synthesis of pyrazolo[3,4-b]pyridines and other fused systems through condensation reactions with suitable reagents. semanticscholar.org Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized from 5-aminopyrazole precursors. nih.govresearchgate.net
| Reaction Type | Reactant | Product Type |
| Diels-Alder | Diene | Fused six-membered ring |
| 1,3-Dipolar Cycloaddition | Nitrile Imine | Fused five-membered ring |
| Heterocyclic Annulation | Amine, Ketone, etc. | Pyrazolo-fused heterocycles |
Derivatization via Carbonyl Chloride and Sulfonyl Chloride Functionalities
Functionalization of the pyrazole ring with carbonyl chloride or sulfonyl chloride groups at the C4 or C5 position provides reactive intermediates for the synthesis of a wide range of derivatives, including amides, esters, and sulfonamides.
Via Carbonyl Chlorides: this compound can be carboxylated at the C5 position, and the resulting carboxylic acid can be converted to the corresponding carbonyl chloride by treatment with thionyl chloride or oxalyl chloride. jk-sci.com This carbonyl chloride is a versatile intermediate that readily reacts with nucleophiles such as amines to form amides and with alcohols to form esters.
Via Sulfonyl Chlorides: Similarly, sulfonation of the pyrazole at the C4 position followed by chlorination (e.g., with phosphorus pentachloride or thionyl chloride) can yield a pyrazole-4-sulfonyl chloride. This sulfonyl chloride can then be reacted with amines to produce a variety of pyrazole-4-sulfonamides.
These derivatizations are crucial in medicinal chemistry for the synthesis of new compounds with potential biological activities.
| Functional Group | Reagent for Synthesis | Product of Derivatization with Amine |
| Carbonyl Chloride | Thionyl Chloride | Amide |
| Sulfonyl Chloride | Phosphorus Pentachloride | Sulfonamide |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1-isopropyl-3-methyl-1H-pyrazole, offering detailed insights into its atomic connectivity and spatial arrangement.
High-Resolution 1H NMR for Proton Environments
The 1H NMR spectrum provides specific chemical shifts for the different proton environments within the molecule. The isopropyl group exhibits a characteristic septet for the methine proton and a doublet for the two methyl groups due to spin-spin coupling. The methyl group on the pyrazole (B372694) ring appears as a singlet, while the protons on the pyrazole ring itself show distinct signals.
Table 1: 1H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| Isopropyl-CH | ~4.3 | septet |
| Isopropyl-CH3 | ~1.4 | doublet |
| 3-CH3 | ~2.2 | singlet |
| Pyrazole H-4 | ~5.9 | doublet |
| Pyrazole H-5 | ~7.3 | doublet |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
13C NMR for Carbon Skeleton Analysis
The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the pyrazole ring resonate at characteristic downfield shifts. cdnsciencepub.com
Table 2: 13C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| Isopropyl-CH | ~50 |
| Isopropyl-CH3 | ~23 |
| 3-CH3 | ~13 |
| Pyrazole C-3 | ~148 |
| Pyrazole C-4 | ~105 |
| Pyrazole C-5 | ~135 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming the connectivity within the isopropyl group and the coupling between the pyrazole ring protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hmdb.ca This is instrumental in assigning the signals for the isopropyl methine and methyl groups, the 3-methyl group, and the C-4 and C-5 protons and their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between protons and carbons (typically over 2-3 bonds). This technique is vital for confirming the position of the substituents on the pyrazole ring. For example, correlations would be expected between the protons of the 3-methyl group and carbons C-3 and C-4 of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the isopropyl group protons and the protons on the pyrazole ring.
Application of NMR to Tautomeric Equilibrium Studies
For pyrazole derivatives that can exist in different tautomeric forms, NMR spectroscopy is a powerful tool to study the position of the tautomeric equilibrium. bohrium.comfu-berlin.de By analyzing the chemical shifts and coupling constants, particularly of the pyrazole ring protons and carbons, it is possible to determine the predominant tautomer in a given solvent and at a specific temperature. bohrium.comfu-berlin.de In the case of N-substituted pyrazoles like this compound, the tautomerism is fixed by the presence of the isopropyl group on one of the nitrogen atoms. However, in related NH-pyrazoles, NMR studies have been essential in understanding the dynamic exchange between different tautomeric forms. bohrium.comfu-berlin.de
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of characteristic functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm-1) | Vibration | Functional Group |
| ~2970-2870 | C-H stretching | Isopropyl and methyl groups |
| ~1600-1450 | C=N and C=C stretching | Pyrazole ring |
| ~1470-1450 | C-H bending | Isopropyl and methyl groups |
| ~1380-1365 | C-H bending | Isopropyl group (characteristic doublet) |
Note: These are approximate ranges and can be influenced by the molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. semanticscholar.org HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. semanticscholar.org Furthermore, by analyzing the fragmentation pattern observed in the mass spectrum, it is possible to deduce the structure of the molecule. The fragmentation pathways often involve the loss of the isopropyl group or the methyl group, providing further evidence for the proposed structure.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
The study of this derivative, with the chemical formula C11H15N5, revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 9.5677(16) Å, b = 8.1755(15) Å, c = 14.846(3) Å, and β = 93.783(4)°, with a cell volume of 1158.7(4) ų and four molecules (Z = 4) per unit cell. researchgate.net The data were collected at a temperature of 173 K. researchgate.net
Table 1: Crystallographic Data for 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C11H15N5 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.5677(16) |
| b (Å) | 8.1755(15) |
| c (Å) | 14.846(3) |
| β (°) | 93.783(4) |
| Volume (ų) | 1158.7(4) |
| Z | 4 |
| Temperature (K) | 173 |
Data sourced from a study on a related pyrazole derivative. researchgate.net
In the broader context of pyrazole derivatives, crystallographic studies reveal common intermolecular interaction motifs that are likely relevant to this compound. Hydrogen bonding is a prominent feature in the crystal structures of many pyrazoles, particularly those with N-H groups. For instance, in 4-halogenated-1H-pyrazoles, N-H···N hydrogen bonds lead to the formation of either catemeric or trimeric supramolecular assemblies. mdpi.com The specific motif adopted can be influenced by the electronic properties and steric bulk of the substituents on the pyrazole ring. mdpi.com
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is extensively used to study the electronic structure and energetics of molecules like 1-isopropyl-3-methyl-1H-pyrazole.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the isopropyl group relative to the pyrazole (B372694) ring.
Conformational analysis of related pyrazole structures, such as tris(3(5)-methylpyrazol-1-yl)methanes, has been successfully performed using DFT methods like B3LYP/6-311++G(d,p) to establish the up and down conformations of the pyrazolyl rings. researchgate.net This approach can be applied to this compound to determine the rotational barrier of the isopropyl group and the preferred orientation of the methyl and isopropyl substituents on the pyrazole ring. The crystal structure of similar compounds, like tris(3-methylpyrazolyl, 5-methylpyrazolyl)methane, reveals specific conformations in the solid state, which can be compared with the gas-phase or solution-phase conformations predicted by DFT. researchgate.net
DFT calculations are a powerful tool for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for this purpose.
For pyrazole derivatives, studies have shown that the accuracy of predicted ¹H and ¹³C NMR chemical shifts can be highly dependent on the choice of the DFT functional and basis set. nih.govresearchgate.net For instance, in a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various functionals like B3LYP, M06-2X, and others were tested, with the B97D and TPSSTPSS functionals providing the most accurate results when compared to experimental data. nih.govresearchgate.net The prediction of ¹H-NMR chemical shifts was found to be more sensitive to the optimized geometry than that of ¹³C-NMR chemical shifts. nih.gov
These findings suggest that a similar approach for this compound would involve optimizing its geometry and then calculating its NMR chemical shifts using a range of functionals and basis sets to find the best correlation with experimental spectra. The influence of solvent effects can also be incorporated into these calculations to provide more accurate predictions. ruc.dk
Table 1: Representative DFT Functionals for NMR Chemical Shift Prediction of Pyrazole Derivatives
| Functional | Description |
| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |
| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions. |
| B97D | A dispersion-corrected functional from Grimme, which is important for systems with noncovalent interactions. |
| TPSSTPSS | A meta-generalized gradient approximation (meta-GGA) functional. |
This table is for illustrative purposes and the choice of functional would need to be validated for this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For heterocyclic compounds, DFT calculations can map the distribution of these orbitals to identify reactive sites. For example, in a study of 2,3-dihydro-1H-perimidine derivatives, the analysis of frontier orbitals and electrostatic potential maps identified the nitrogen atoms as the preferred sites for electrophilic attack. amazonaws.com
For this compound, DFT calculations could be used to determine the energies of the HOMO and LUMO and visualize their distribution. This would reveal the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. amazonaws.com
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ²/2η | Quantifies the global electrophilic nature of a molecule. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While no specific molecular dynamics (MD) simulation studies on this compound are publicly available, this computational technique is invaluable for exploring the conformational flexibility and the influence of the solvent environment on a molecule's behavior over time.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. epa.gov These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties.
Although no specific QSPR models for this compound have been reported, the methodology could be applied to a series of related pyrazole derivatives to predict various properties. For instance, a QSPR model could be developed to predict the boiling point, solubility, or chromatographic retention times of substituted pyrazoles based on a set of calculated descriptors. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. The development of such models would be beneficial for the rational design of new pyrazole-based compounds with desired properties.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry and quantum chemical investigations are pivotal in elucidating the intricate details of reaction mechanisms and the transient structures of transition states involving pyrazole derivatives. While specific theoretical studies on this compound are not extensively documented in public literature, a wealth of research on analogous substituted pyrazoles provides a robust framework for understanding its reactivity. These studies leverage high-level computational methods to map out reaction pathways, calculate activation energies, and characterize the geometry of intermediates and transition states.
Density Functional Theory (DFT) is a commonly employed method for these investigations, with functionals such as B3LYP, M06, and M06-2X being frequently used in combination with basis sets like 6-311++G(d,p). mdpi.comresearchgate.net Such calculations are crucial for predicting regioselectivity, understanding substituent effects, and clarifying reaction kinetics, which can vary as much as 1000-fold depending on the reactants and medium acidity.
A pertinent example that illustrates the power of these theoretical approaches is the detailed study of the reaction between 3(5)-methyl-1H-pyrazole and chloroform (B151607) under phase-transfer catalysis conditions. nih.gov This reaction is notable because it yields a mixture of four distinct tris(pyrazol-1-yl)methane (B1237147) isomers, whose formation and relative proportions can be explained and analyzed through computational modeling.
The reaction involves the sequential substitution of chloroform's chlorine atoms by the pyrazole, with the N-unsubstituted 3(5)-methyl-1H-pyrazole acting as the nucleophile. The regiochemical outcome depends on which nitrogen atom of the tautomeric pyrazole attacks the electrophilic carbon. The resulting product is a mixture of four isomers: tris(3-methylpyrazol-1-yl)methane (333), bis(3-methylpyrazol-1-yl)(5-methylpyrazol-1-yl)methane (335), (3-methylpyrazol-1-yl)bis(5-methylpyrazol-1-yl)methane (355), and tris(5-methylpyrazol-1-yl)methane (555).
Experimental analysis of the crude reaction mixture revealed the proportions of these isomers, which remarkably corresponded to a polynomial expansion of (a + b)³, where 'a' and 'b' represent the proportions of the 3-methyl and 5-methyl tautomers, respectively. nih.gov
Table 1: Isomer Distribution and ¹H-NMR Data for the Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform
Computational studies were instrumental in confirming the structures of these isomers. nih.gov Using Gauge-Including Atomic Orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level of theory, researchers were able to assign the complex ¹H, ¹³C, and ¹⁵N NMR spectra and establish the specific conformation (up or down) of each pyrazolyl ring relative to the central C-H group. nih.gov
Furthermore, theoretical studies have shed light on the mechanism of isomerization between these products. It was observed that a solution of the nearly pure 335 isomer in deuterated chloroform slowly isomerizes to the more stable 333 isomer. nih.gov The proposed mechanism for this transformation involves a key transition state. The process is thought to be initiated by acid catalysis (from trace DCl in the solvent), which protonates one of the pyrazole rings. This protonation facilitates the departure of the ring as a neutral 3(5)-methyl-1H-pyrazole molecule, leaving behind a highly reactive carbocation intermediate. This carbocation represents a critical transition state species in the reaction pathway. The subsequent reaction of this carbocation with another molecule of 3(5)-methyl-1H-pyrazole leads to the formation of the different isomers, trending toward the thermodynamically most stable product. nih.gov
Beyond this specific reaction, theoretical calculations are widely used to investigate other fundamental processes in pyrazole chemistry, such as tautomerism. The annular proton transfer between the two nitrogen atoms is a key process influencing reactivity. mdpi.com Computational studies have determined the activation energies for both intramolecular and intermolecular proton migration, confirming that intermolecular processes, often mediated by solvent molecules, have significantly lower energy barriers. mdpi.com These theoretical models provide deep insights into the stability of different tautomers and the transition states that govern their interconversion, which is fundamental to predicting the outcome of their reactions. mdpi.com
Table of Mentioned Compounds
Applications in Advanced Chemical Research and Design
Research into Pyrazole (B372694) Scaffolds in Medicinal Chemistry
The versatility of the pyrazole ring makes it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govnih.gov This has led to extensive research into pyrazole derivatives for a wide range of therapeutic applications. nih.gov The structural features of pyrazoles allow for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net
Design and Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-based Ligands and Potential Inhibitors
The this compound core is a key component in the design of various biologically active ligands and inhibitors. For instance, a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were designed and synthesized as potential RET protein kinase inhibitors. nih.govacs.org The synthesis of such compounds often involves multi-step reactions, starting with the formation of the pyrazole ring, followed by the introduction of various functional groups at specific positions. evitachem.com For example, the synthesis of novel pyrazole derivatives can be achieved through the cyclization of chalcones with hydrazine (B178648) hydrate. researchgate.net The specific placement of the isopropyl and methyl groups on the pyrazole ring can significantly influence the compound's interaction with its biological target. evitachem.com
Structure-Activity Relationship (SAR) Investigations of Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole derivatives, SAR investigations have revealed key insights. For example, in a series of pyrazole-based inhibitors of meprin α and β, the substitution at positions 3 and 5 of the pyrazole ring was found to be critical for inhibitory activity. nih.gov The introduction of different substituents, such as methyl or benzyl (B1604629) groups, can lead to variations in biological activity. nih.gov SAR analysis of 1,3,5-trisubstituted-1H-pyrazole derivatives has highlighted the importance of specific moieties, like chlorophenyl, thiazole, and sulfonamide groups, in enhancing cytotoxic effects against cancer cell lines. rsc.org These studies provide a rational basis for the design of more effective pyrazole-based therapeutic agents. researchgate.netresearchgate.net
In Vitro Enzymatic Inhibition Studies (e.g., kinase inhibitors, RET kinase, aldehyde dehydrogenase)
Derivatives of this compound have been evaluated for their inhibitory activity against various enzymes. A notable area of research is their potential as kinase inhibitors. nih.gov For instance, 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been shown to be effective inhibitors of the RET protein kinase. nih.govacs.org One promising compound from this series, 7a, demonstrated efficient in vitro inhibition and good selectivity. nih.gov Furthermore, this compound was found to inhibit GDNF-induced RET phosphorylation in MCF-7 breast cancer cells at nanomolar concentrations. nih.gov Pyrazole derivatives have also been investigated as inhibitors of other kinases, such as cyclin-dependent kinase 2 (CDK2), with some compounds showing IC50 values in the low micromolar range. nih.govresearchgate.net
Table 1: In Vitro Enzymatic Inhibition by Pyrazole Derivatives
| Compound/Series | Target Enzyme | Key Findings |
| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | RET protein kinase | Compound 7a showed efficient inhibition and good selectivity. nih.gov |
| Pyrazole derivatives (e.g., compound 9) | CDK2/cyclin A2 | Compound 9 exhibited an IC50 of 0.96 μM against CDK2. nih.govresearchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | ERK and RIPK3 kinases | Compounds 6, 10a, and 10d showed promising in vitro kinase inhibition. nih.gov |
In Vitro Receptor Binding Affinity Analysis
The ability of a compound to bind to a specific receptor is a key determinant of its pharmacological effect. Research on 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines has included the evaluation of their binding affinity to the RET kinase. nih.gov The design of these compounds was guided by their potential interaction with the receptor's binding site. nih.gov While specific binding affinity data for this compound itself is not extensively detailed in the provided context, the broader class of pyrazole derivatives is frequently studied for their receptor binding capabilities in the pursuit of new therapeutic agents. mdpi.com
Computational Drug Design and Molecular Docking Studies of Pyrazole Analogues
Computational methods, including molecular docking, have become indispensable tools in the study of pyrazole derivatives. eurasianjournals.com These techniques help to predict the binding modes of ligands within the active site of a target protein, providing insights that guide the design of more potent and selective inhibitors. nih.goveurasianjournals.comnih.gov For example, molecular docking studies of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were used to inform the synthesis of a library of compounds with extended hydrophobic side arms, leading to the identification of a potent RET kinase inhibitor. nih.gov Similarly, docking studies of pyrazole-based CDK2 inhibitors revealed that they adopt a binding mode similar to known inhibitors. nih.govresearchgate.net These computational approaches accelerate the drug discovery process and help in understanding the molecular basis of a compound's activity. eurasianjournals.com
Table 2: Molecular Docking Studies of Pyrazole Analogues
| Compound Series | Target Protein | Key Findings from Docking Studies |
| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | RET protein kinase | Guided the synthesis of compounds with an extended hydrophobic side arm for improved binding. nih.gov |
| Pyrazole-based CDK2 inhibitors | CDK2 | Compounds adopted a similar binding mode to the known inhibitor AT7519. nih.govresearchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Bcl-2 | Confirmed high binding affinity through key hydrogen bonding interactions. rsc.org |
| Pyrazole-thiosemicarbazones and pyrazole-thiazolidinone conjugates | Topoisomerase II and IV | Suggested preferential interaction through hydrogen bonding. nih.gov |
Research on Potential Biological Activities (e.g., anti-inflammatory, antibacterial, anticancer, antioxidant) in a Research Context
The pyrazole scaffold is associated with a wide spectrum of biological activities, and derivatives of this compound are no exception. nih.gov
Anti-inflammatory Activity: Pyrazole derivatives have a long history as anti-inflammatory agents. nih.gov Research has shown that novel pyrazole analogues can exhibit significant anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac (B195802) sodium. nih.gov The mechanism often involves the inhibition of inflammatory mediators. nih.gov
Antibacterial Activity: Various pyrazole derivatives have been synthesized and tested for their antibacterial properties. nih.govnih.gov Studies have shown that some pyrazolo[3,4-b]pyrazine and -pyridine derivatives exhibit activity against both anaerobic and aerobic bacteria. nih.gov Furthermore, pyrazole-thiazolidinone conjugates have emerged as potent antimicrobial agents, with some compounds showing minimum bactericidal concentrations of less than 0.2 µM against MRSA and S. aureus. nih.gov
Anticancer Activity: The development of pyrazole-based anticancer agents is an active area of research. rsc.orgnih.govmdpi.comnih.govsemanticscholar.org Derivatives have shown cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. rsc.orgsemanticscholar.org The anticancer mechanism can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like tubulin polymerization. nih.govsemanticscholar.org For example, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations. nih.gov
Antioxidant Activity: Several pyrazole derivatives have been investigated for their antioxidant properties. nih.govpsu.edunih.gov The antioxidant activity is often attributed to the pyrazole ring's ability to scavenge free radicals. nih.govpsu.edu For instance, the anti-ischemic agent 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has been shown to be an effective antioxidant, inhibiting lipid peroxidation in liposomal membranes. nih.gov
Table 3: Investigated Biological Activities of Pyrazole Derivatives
| Biological Activity | Example Compound/Series | Key Research Findings |
| Anti-inflammatory | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Showed better anti-inflammatory activity than the standard drug. nih.gov |
| Antibacterial | Pyrazole-thiazolidinone conjugates | Potent activity against MRSA and S. aureus with MBC < 0.2 µM. nih.gov |
| Anticancer | 1,3,5-trisubstituted-1H-pyrazole derivatives | Significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines. rsc.org |
| Antioxidant | 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) | Effectively inhibited lipid peroxidation. nih.gov |
Development of Pyrazole Derivatives in Agrochemical Science
The versatility of the pyrazole ring has been extensively explored in the agrochemical industry, leading to the discovery of potent fungicides and herbicides. researchgate.netnih.gov The substitution pattern on the pyrazole ring, including the presence of the 1-isopropyl and 3-methyl groups, plays a crucial role in determining the biological activity of these compounds.
Research on Fungicidal and Herbicidal Activities
Pyrazole derivatives have demonstrated significant potential in controlling fungal plant diseases and unwanted weeds. researchgate.netnih.gov Research has shown that specific structural modifications to the pyrazole core can lead to compounds with high efficacy.
For instance, novel pyrazole derivatives containing a benzoyl scaffold have been designed and synthesized, showing potent inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme target for herbicides. acs.orgnih.gov One such compound, Z9, exhibited a significantly lower half-maximal inhibitory concentration (IC50) value (0.05 μM) compared to commercial herbicides like topramezone (B166797) (1.33 μM) and mesotrione (B120641) (1.76 μM). acs.orgnih.gov Furthermore, certain derivatives displayed excellent pre- and post-emergence herbicidal activities with improved crop safety in maize, cotton, and wheat. nih.gov
In the realm of fungicides, pyrazole derivatives have been investigated for their activity against various plant pathogens. For example, a series of novel N-pyridylpyrazolecarboxamides have been synthesized and tested, with some compounds showing promising results. nih.gov Additionally, the combination of pyrazole and isothiocyanate moieties has led to new compounds with good herbicidal activity against a range of weeds. nih.gov Specifically, compounds 3-1 and 3-7 from this series were identified as potential lead compounds for the development of new herbicides. nih.gov
The fungicidal and herbicidal activities of selected pyrazole derivatives are summarized in the table below.
| Compound ID | Target | Activity | Reference |
| Z9 | Arabidopsis thaliana HPPD | IC50 = 0.05 μM | acs.orgnih.gov |
| Z21 | Echinochloa crusgalli (pre-emergence) | Stem inhibition: 44.3%, Root inhibition: 69.6% | nih.gov |
| 3-1 | Echinochloa crusgalli L. | EC50 = 64.32 µg/mL | nih.gov |
| 3-7 | Dactylis glomerata L. | EC50 = 59.41 µg/mL | nih.gov |
Structure-Activity Relationships in Agrochemical Applications
The biological activity of pyrazole derivatives in agrochemical applications is highly dependent on their molecular structure. nih.gov Structure-activity relationship (SAR) studies are therefore essential for designing more effective and selective agrochemicals.
In the case of HPPD-inhibiting herbicides, the presence of a benzoyl scaffold attached to the pyrazole ring was found to be crucial for high inhibitory activity. acs.orgnih.gov Molecular docking studies revealed that these compounds form hydrophobic π–π interactions with specific amino acid residues (Phe360 and Phe403) within the active site of the enzyme. acs.orgnih.gov
For pyrazole derivatives showing ethylene-like activity in plants, SAR studies have been conducted to understand the impact of different substituents. nih.gov These studies help in optimizing the structure to enhance the desired agricultural effect, such as promoting fruit ripening or regulating plant growth. The synthesis and evaluation of twenty-seven analogues of pyrazole derivatives for their ability to induce the triple response in Arabidopsis seedlings provided valuable insights into the structural requirements for this activity. nih.gov
Contributions to Materials Science and Coordination Chemistry
The pyrazole nucleus is a valuable ligand in coordination chemistry due to the presence of two nitrogen atoms that can coordinate with metal ions. researchgate.netnih.gov This property has been exploited to create a diverse range of metal complexes with interesting structural and functional properties, contributing significantly to materials science.
Pyrazole Ligands in Metal Complex Synthesis and Characterization
Pyrazole and its derivatives, including this compound, are used to synthesize metal complexes with various transition metals. nih.govbohrium.com These complexes can exhibit a range of coordination geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.net The resulting metal-organic frameworks (MOFs) and coordination polymers can have applications in areas such as catalysis, luminescence, and gas storage.
For example, three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized. rsc.org These include a mononuclear cadmium complex, a mononuclear cobalt complex, and a 3D cadmium coordination polymer. rsc.org The 3D polymer was found to have a network structure with channels and, like the mononuclear complexes, displayed green fluorescence in the solid state. rsc.org The cobalt complex also demonstrated bifunctional catalytic activity for both oxygen evolution and oxygen reduction reactions. rsc.org
The synthesis of new copper complexes with naphthyl pyrazole ligands has also been reported. nih.gov The coordination of the pyrazole nitrogen atoms to the copper ion was confirmed by spectral data. nih.gov The resulting complexes exhibited different geometries, such as square planar and octahedral. nih.gov
The table below lists some examples of metal complexes synthesized using pyrazole-based ligands.
| Ligand | Metal Ion | Complex Formula | Properties/Applications | Reference |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | [Cd(HMPCA)₂(H₂O)₄] | Green fluorescence | rsc.org |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Electrocatalytic activity | rsc.org |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3D coordination polymer, green fluorescence | rsc.org |
| 1-(2-methylnaphthalen-1-yl)-1H-pyrazole | Cu(II) | [Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O | Square planar geometry | nih.gov |
| 1-(naphthalen-2-ylmethyl)-1H-pyrazole | Cu(II) | [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O | Octahedral geometry | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Derivatization
The development of new and efficient synthetic methodologies is paramount to unlocking the full potential of pyrazole (B372694) derivatives. While classical methods such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remain fundamental, researchers are increasingly focusing on more sophisticated and sustainable approaches. mdpi.comnih.govmdpi.com
Future research will likely prioritize the development of one-pot multicomponent reactions, which offer the advantages of operational simplicity, reduced waste, and the ability to generate complex molecular architectures in a single step. mdpi.comresearchgate.net The use of transition-metal catalysts and photoredox catalysis is also a burgeoning area, enabling previously inaccessible chemical transformations and the synthesis of highly functionalized pyrazole derivatives with high regioselectivity and yields. mdpi.com For instance, innovative methods utilizing nano-ZnO catalysts and metal-oxo-cluster-based inorganic frameworks have shown promise in the eco-friendly and efficient synthesis of substituted pyrazoles. mdpi.com
Furthermore, the derivatization of the pyrazole core at its various positions (1, 3, 4, and 5) will continue to be a major focus. chim.it The ability to selectively introduce different functional groups is crucial for fine-tuning the physicochemical and biological properties of the resulting molecules. researchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are also being explored to accelerate reaction times and improve yields for the creation of novel pyrazole-based compounds. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of compound discovery, and pyrazole research is well-positioned to benefit from these advancements. nih.govnih.gova-star.edu.sg AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel pyrazole derivatives with desired properties, significantly accelerating the initial stages of drug discovery. nih.govyoutube.com
ML models, particularly deep neural networks, can be trained to predict various molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles, even for virtual compounds that have not yet been synthesized. nih.govnih.gov This in-silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources. youtube.com For example, a data-driven approach combined with density functional theory has been used to design novel pyrazole-based energetic materials, demonstrating the power of integrating computational methods. researchgate.net
Recurrent neural networks (RNNs) have shown the ability to generate novel, chemically reasonable structures, effectively exploring the vast chemical space of possible pyrazole derivatives. nih.gov This generative capability can lead to the discovery of entirely new scaffolds and molecular motifs that may not have been conceived through traditional medicinal chemistry approaches.
Uncovering Underexplored Biological Targets for Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives already established as potent therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.govtandfonline.com However, a vast landscape of biological targets remains to be explored for their potential interaction with novel pyrazole compounds.
Future research will likely focus on identifying and validating new protein targets for pyrazole derivatives. This includes targeting enzymes, receptors, and signaling pathways that are implicated in diseases with high unmet medical needs. For example, recent studies have highlighted the potential of pyrazole derivatives to modulate the activity of metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase and carbonic anhydrase. frontiersin.org
The structural versatility of the pyrazole ring allows for the design of highly specific ligands that can selectively interact with a particular biological target, thereby minimizing off-target effects and improving the safety profile of potential drugs. nih.gov Structure-activity relationship (SAR) studies will continue to be crucial in understanding how different substituents on the pyrazole ring influence binding affinity and biological activity. nih.govresearchgate.net The development of fused pyrazole systems, where the pyrazole ring is combined with other heterocyclic structures, is also a promising strategy for creating molecules with unique biological activities. drugbank.com
Applications in Advanced Supramolecular Architectures
The unique coordination properties of pyrazoles, owing to their nitrogen atoms, make them excellent building blocks for the construction of advanced supramolecular architectures. researchgate.netmdpi.com These self-assembled structures have potential applications in materials science, catalysis, and sensing.
Researchers are exploring the use of pyrazole-based ligands to create metal-organic frameworks (MOFs) and coordination polymers with tailored properties. mdpi.com The ability to control the structure and functionality of these materials at the molecular level opens up possibilities for applications in gas storage, separation, and catalysis. The non-covalent interactions, such as hydrogen bonding and π-π stacking, involving the pyrazole ring play a crucial role in the stability and topology of these supramolecular assemblies. mdpi.comnih.gov
Furthermore, pyrazole-containing molecules are being investigated for their use in the development of chemosensors for the detection of cations and anions. researchgate.net The incorporation of pyrazole motifs into larger organic molecules, such as BODIPY dyes, has been shown to influence their self-assembly and photophysical properties, leading to potential applications in luminescence temperature sensing. rsc.org The study of the supramolecular structure of pyrazoles in the solid state provides valuable insights into the factors governing their hydrogen-bonding patterns, which is essential for designing new functional materials. nih.govresearchgate.net
Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Sciences
The future of pyrazole research lies in fostering collaborations between organic chemists and scientists from other disciplines, such as biology, materials science, and computational science. This cross-disciplinary approach is essential for translating fundamental discoveries in pyrazole chemistry into real-world applications.
The synergy between synthetic organic chemistry and pharmacology is particularly important for the development of new therapeutic agents. nih.govglobalresearchonline.net Medicinal chemists will continue to design and synthesize novel pyrazole derivatives, while biologists will evaluate their efficacy and mechanism of action in relevant disease models. nih.govresearchgate.net
Similarly, collaborations with materials scientists will be crucial for harnessing the potential of pyrazole-based materials in areas such as electronics, optics, and catalysis. researchgate.net The integration of computational modeling and experimental work will be a recurring theme, enabling a more rational design and a deeper understanding of the structure-property relationships in these complex systems. nih.govresearchgate.net This interdisciplinary approach will undoubtedly lead to exciting new discoveries and innovations in the field of pyrazole chemistry.
Q & A
Q. What are the common synthetic routes for preparing 1-isopropyl-3-methyl-1H-pyrazole?
- Methodological Answer : A typical synthesis involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives can be synthesized via coupling reactions between substituted hydrazines and propenones, followed by acid-catalyzed cyclization . Another approach uses palladium-catalyzed cross-coupling reactions to introduce substituents like isopropyl groups at specific positions. Reaction optimization often includes varying solvents (e.g., DMF, THF) and temperatures (60–120°C) to improve yields .
Q. Which spectroscopic methods are employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks (e.g., pyrazole ring protons resonate at δ 6.0–8.0 ppm) . Mass spectrometry (EI-MS) provides molecular weight validation, with fragmentation patterns confirming substituents (e.g., loss of isopropyl groups at m/z 158.2 for C₁₀H₁₀N₂) . FTIR detects functional groups like C=N stretches (~1600 cm⁻¹) and C-H vibrations from methyl/isopropyl groups .
Q. What purification techniques ensure high-purity this compound?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for isolating pyrazole derivatives. Recrystallization from ethanol or methanol enhances purity (>95%), monitored by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). For volatile impurities, vacuum distillation at reduced pressure (e.g., 0.1 mmHg, 80°C) is effective .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed spectra require multi-technique validation. For example:
- If NMR signals conflict with expected regiochemistry, NOESY or COSY experiments clarify spatial correlations between substituents.
- High-resolution mass spectrometry (HRMS) confirms exact masses (e.g., C₈H₁₃N₃ requires m/z 151.1103), ruling out isomeric byproducts.
- X-ray crystallography provides definitive structural proof, resolving ambiguities in tautomeric forms .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
- Methodological Answer : Regioselectivity depends on steric/electronic effects. For 1-isopropyl-3-methyl derivatives:
- Electron-withdrawing groups (EWGs) at position 3 direct electrophilic substitution to position 5.
- Microwave-assisted synthesis improves reaction control, reducing side products (e.g., 30 min at 100°C vs. 12 hours conventional heating).
- Catalytic systems like Cu(I)/ligand complexes enhance cross-coupling efficiency for C-H activation at specific sites .
Q. How do substituents influence the biological activity of this compound derivatives?
- Methodological Answer :
- Methyl/isopropyl groups enhance lipophilicity, improving membrane permeability in vitro. For instance, 3,5-dimethyl analogs show higher anti-inflammatory activity (IC₅₀ ~10 μM) compared to unsubstituted pyrazoles .
- Trifluoromethyl groups increase metabolic stability, as seen in analogs like ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which exhibit prolonged half-lives in pharmacokinetic studies .
Q. What computational methods predict the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the N1 position is more nucleophilic (HOMO energy: −6.2 eV) than C4 (−7.1 eV).
- Molecular docking (AutoDock Vina) evaluates binding affinities to targets like COX-2, guiding structural modifications for enhanced potency .
Data Contradiction and Analysis
Q. How to address conflicting yield reports in scaled-up syntheses?
- Methodological Answer : Discrepancies arise from heat/mass transfer inefficiencies. Solutions include:
Q. Why might NMR spectra vary between batches of the same compound?
- Methodological Answer : Batch variations often stem from residual solvents or tautomerism. Strategies:
- Drying under high vacuum (24 hours) removes solvent traces.
- Variable-temperature NMR (e.g., 25–80°C) identifies dynamic equilibria, such as keto-enol tautomers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
